2-(Difluoroacetyl)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

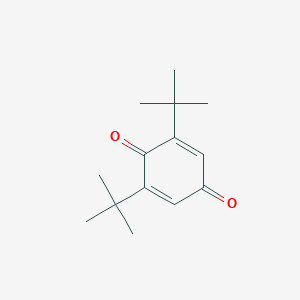

2-(Difluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H10F2O2 . It has an average mass of 176.161 Da and a mono-isotopic mass of 176.064880 Da .

Synthesis Analysis

The synthesis of cyclohexanone derivatives like 2-(Difluoroacetyl)cyclohexanone often involves complex reaction networks . For instance, cyclohexanone can be produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . This process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .Molecular Structure Analysis

Cyclohexanone derivatives belong to the class of organic compounds known as cyclic ketones . These are organic compounds containing a ketone that is conjugated to a cyclic moiety .Chemical Reactions Analysis

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network .Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-(Difluoroacetyl)cyclohexanone serves as a valuable fluorinated building block in chemical synthesis, contributing to the development of various fluorinated compounds. An efficient method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones, including 2-(difluoroacetyl)cyclohexanone, has been developed, showcasing the compound's utility in creating structurally diverse and chemically significant molecules. This method is noted for its superiority over traditional approaches, offering a more reliable and convenient route for obtaining these fluorinated phenols (Sevenard et al., 2008).

Industrial Applications and Catalysis

In the realm of industrial chemistry, 2-(difluoroacetyl)cyclohexanone is involved in processes like the dehydrogenation of cyclohexanol and cyclohexenol. A kinetic model highlighting the formation of 2-cyclohexenone from these reactions emphasizes the compound's role in the production of impurities during dehydrogenation processes. This is particularly relevant in the manufacturing of caprolactam, where the presence of 2-cyclohexenone can affect the quality of the final product, underscoring the need for understanding and controlling its formation (Simón et al., 2012).

Environmental and Catalytic Oxidation Studies

Environmental and catalytic studies have also benefited from the use of 2-(difluoroacetyl)cyclohexanone derivatives. Research on the liquid-phase oxidation of cyclohexane, which produces cyclohexanol and cyclohexanone, has been conducted using catalysts like manganese oxide octahedral molecular sieves. These studies contribute to our understanding of how such catalysts can influence the efficiency and selectivity of oxidation processes, which are crucial for the production of raw materials like adipic acid and caprolactam (Kumar et al., 2009).

Selective Hydrogenation Research

The selective hydrogenation of phenol and its derivatives to cyclohexanone, an essential intermediate in chemical industry, showcases the application of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride. This research demonstrates the potential of advanced catalytic materials in promoting selective chemical reactions under mild conditions, offering high conversion rates and selectivity, which are vital for industrial applications (Wang et al., 2011).

Safety And Hazards

Cyclohexanone, like many other industrial chemicals, requires proper handling to avoid potential health hazards . Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract . It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system .

Zukünftige Richtungen

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network . Therefore, future research may focus on developing new processes that break thermodynamic equilibrium via reaction coupling and their corresponding catalysts .

Eigenschaften

IUPAC Name |

2-(2,2-difluoroacetyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVACMSMOAHYOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572400 |

Source

|

| Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoroacetyl)cyclohexanone | |

CAS RN |

149894-28-0 |

Source

|

| Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)

![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)

![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)